molecular formula C17H18BrNO4S B11511589 Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11511589
M. Wt: 412.3 g/mol
InChI Key: KMEQZUGSKWDNMN-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H20BrNO4S. This compound is notable for its unique structure, which includes a bromophenoxy group, a propanamido group, and a dimethylthiophene carboxylate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromophenol with propanoic acid to form 2-(2-bromophenoxy)propanoic acid. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The propanamido group may enhance the compound’s binding affinity to its targets, while the dimethylthiophene carboxylate group can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 3-[(2S)-2-(2-bromophenoxy)propanamido]benzoate
  • Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 2-[2-(2-bromophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

methyl 2-[2-(2-bromophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18BrNO4S/c1-9-11(3)24-16(14(9)17(21)22-4)19-15(20)10(2)23-13-8-6-5-7-12(13)18/h5-8,10H,1-4H3,(H,19,20)

InChI Key

KMEQZUGSKWDNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2Br)C

Origin of Product

United States

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